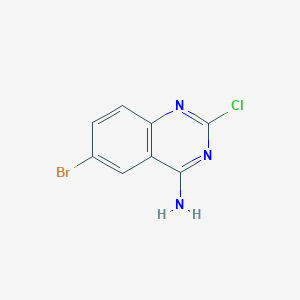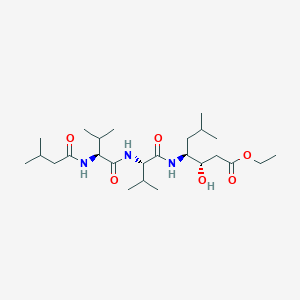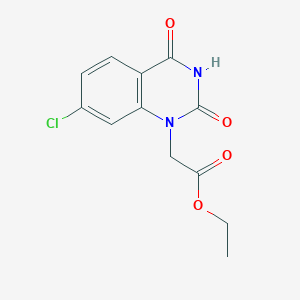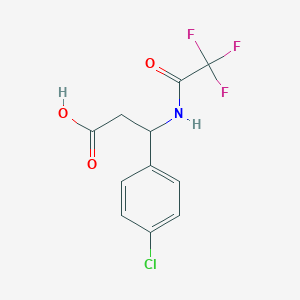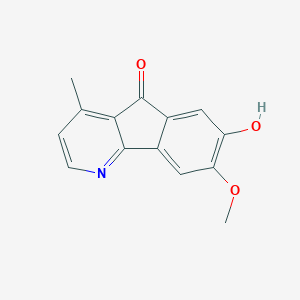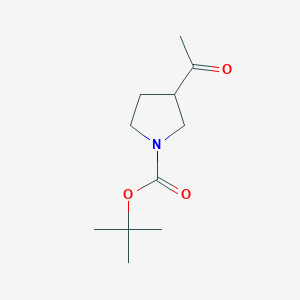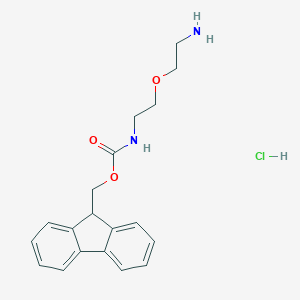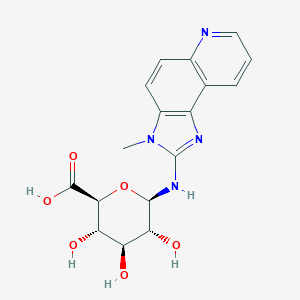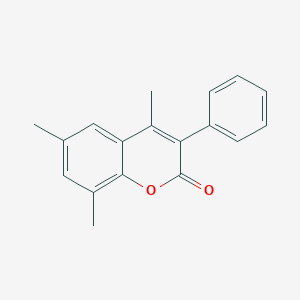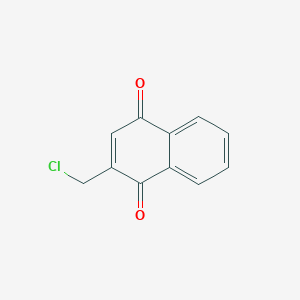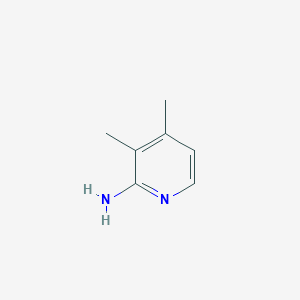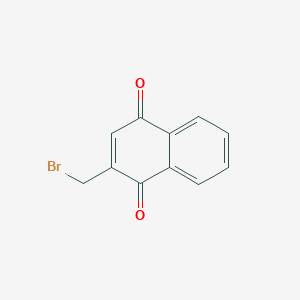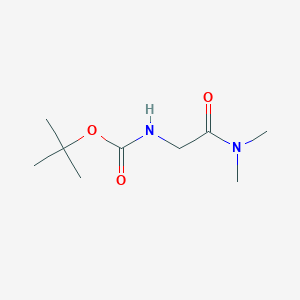![molecular formula C22H32N2O7S2 B051354 N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide CAS No. 50977-94-1](/img/structure/B51354.png)
N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide is a chemical compound that is widely used in scientific research. It is commonly referred to as HMSE. This compound is a sulfonamide derivative that has been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of HMSE is not fully understood. It is believed to work by inhibiting the activity of enzymes that are involved in inflammation and cancer growth. HMSE has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Effets Biochimiques Et Physiologiques
HMSE has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. HMSE has been shown to have low toxicity in animal studies, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
HMSE has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. It has also been shown to have a variety of biological activities, making it a useful tool for drug discovery research. However, HMSE has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on HMSE. One area of interest is the development of new compounds that have similar biological activities. Another area of interest is the development of new methods for synthesizing HMSE that are more efficient and cost-effective. Finally, there is a need for further research on the mechanism of action of HMSE, which could lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide is a chemical compound that has a variety of biological activities. It has been extensively studied for its anti-inflammatory and anti-cancer properties. HMSE has several advantages for lab experiments, but also has some limitations. There are several future directions for research on HMSE, including the development of new compounds and methods for synthesizing HMSE, and further research on its mechanism of action.
Méthodes De Synthèse
HMSE can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with ethylene glycol in the presence of a base such as triethylamine. The resulting product is then reacted with 2-(2-aminoethoxy)ethanol to form HMSE. The purity of the final product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
HMSE has been extensively studied for its biological activities. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of bacteria and fungi. HMSE has been used as a tool in drug discovery research to identify new compounds that have similar biological activities.
Propriétés
Numéro CAS |
50977-94-1 |
|---|---|
Nom du produit |
N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide |
Formule moléculaire |
C22H32N2O7S2 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H32N2O7S2/c1-19-3-7-21(8-4-19)32(27,28)23(11-15-25)13-17-31-18-14-24(12-16-26)33(29,30)22-9-5-20(2)6-10-22/h3-10,25-26H,11-18H2,1-2H3 |
Clé InChI |
JHODGCMFVVVJMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCOCCN(CCO)S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCOCCN(CCO)S(=O)(=O)C2=CC=C(C=C2)C |
Synonymes |
N,N’-(Oxydi-2,1-ethanediyl)bis[4-methyl-N-(2-hydroxyethyl)benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



